molecular formula C7H8ClNS2 B1469042 2-(5-Chlorothiophen-2-yl)thiazolidine CAS No. 1247091-94-6

2-(5-Chlorothiophen-2-yl)thiazolidine

Cat. No.: B1469042
CAS No.: 1247091-94-6
M. Wt: 205.7 g/mol
InChI Key: OSSSTWDAOXWSCH-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)thiazolidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure

Mechanism of Action

Target of Action

The primary target of 2-(5-Chlorothiophen-2-yl)thiazolidine is the RNA polymerase PB1-PB2 subunits of the influenza A virus . These subunits play a crucial role in the replication of the virus, making them an attractive target for antiviral therapeutics.

Mode of Action

This compound interacts with the RNA polymerase PB1-PB2 subunits of the influenza A virus, inhibiting their function . This interaction disrupts the replication process of the virus, thereby inhibiting its ability to infect host cells and propagate.

Biochemical Pathways

It is known that the compound interferes with the replication process of the influenza a virus by targeting the rna polymerase pb1-pb2 subunits . This disruption in the viral replication process can have downstream effects on other biochemical pathways within the host cell, potentially leading to a reduction in viral load and alleviation of symptoms.

Pharmacokinetics

The compound has been highlighted for its encouraging drug-like properties , suggesting it may have favorable pharmacokinetic characteristics

Result of Action

The primary result of this compound’s action is the inhibition of the influenza A virus’s ability to replicate within host cells . By targeting the RNA polymerase PB1-PB2 subunits, the compound disrupts the viral replication process, potentially leading to a reduction in viral load. This can alleviate the symptoms of the infection and may contribute to the recovery of the host organism.

Biochemical Analysis

Biochemical Properties

2-(5-Chlorothiophen-2-yl)thiazolidine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, this compound can inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, this compound has been shown to bind to specific proteins, potentially affecting their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound has been found to modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biological activity. In in vitro studies, this compound has shown stability under certain conditions, but its activity may decrease over prolonged exposure. In in vivo studies, long-term administration of this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold doses at which the compound transitions from being therapeutic to toxic, highlighting the importance of dosage optimization for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound has been shown to inhibit enzymes involved in the synthesis and degradation of certain metabolites, thereby affecting their concentrations and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to proteins that facilitate its distribution within tissues, influencing its localization and activity. These transport and distribution mechanisms are essential for determining the compound’s therapeutic potential and optimizing its delivery .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mode of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)thiazolidine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through a cyclization process, forming the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiazolidine rings .

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)thiazolidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
  • 2-(5-Chlorothiophen-2-yl)-1,3-thiazole
  • 2-(5-Chlorothiophen-2-yl)-1,3-thiazolidin-4-one

Uniqueness

2-(5-Chlorothiophen-2-yl)thiazolidine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its ring structure. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS2/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSSTWDAOXWSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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